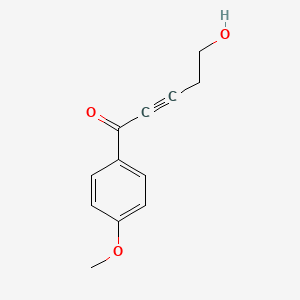![molecular formula C30H33N3O5S B12584072 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine CAS No. 548485-18-3](/img/structure/B12584072.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine is a chemical compound that features a triphenylmethyl (trityl) group, which is widely recognized for its use in organic synthesis as a protective group. This compound is a peptide derivative, incorporating the amino acids valine and glycine, and is often utilized in various chemical processes due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine typically involves the protection of amino acids using the triphenylmethyl group. The trityl group is introduced to protect functional groups such as thiols, amines, and alcohols during peptide synthesis. The procedures of mixed anhydrides and activated esters can be employed to prepare trityl peptides. The reaction conditions often involve the use of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of trityl moieties in peptide synthesis is well-established, and the industrial processes would involve scaling up these methods while ensuring the purity and yield of the final product .
化学反応の分析
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine can undergo various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions.
Reduction: Reductive cleavage of the trityl group can be achieved using lithium/naphthalene in tetrahydrofuran (THF).
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium/naphthalene in THF is commonly used for reductive cleavage.
Substitution: Various nucleophiles can be used to substitute the trityl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive cleavage of the trityl group would yield the deprotected peptide .
科学的研究の応用
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine has several scientific research applications, including:
Chemistry: Used as a protective group in peptide synthesis and other organic reactions.
Biology: Employed in the study of peptide interactions and protein synthesis.
Industry: Utilized in the production of specialized peptides and other chemical compounds.
作用機序
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine involves the protection of functional groups during chemical reactions. The trityl group acts as a protective moiety, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex peptides and other compounds .
類似化合物との比較
Similar Compounds
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine: Another peptide derivative with similar protective properties.
Triphenylmethyl chloride: Commonly used as a reagent for introducing the trityl group in organic synthesis.
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine is unique due to its specific combination of amino acids and the presence of the trityl group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in organic and peptide chemistry .
特性
CAS番号 |
548485-18-3 |
|---|---|
分子式 |
C30H33N3O5S |
分子量 |
547.7 g/mol |
IUPAC名 |
2-[[2-[[(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C30H33N3O5S/c1-21(2)28(29(38)32-18-25(34)31-19-27(36)37)33-26(35)20-39-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,21,28H,18-20H2,1-2H3,(H,31,34)(H,32,38)(H,33,35)(H,36,37)/t28-/m0/s1 |
InChIキー |
JLXGKTCIAOPFJX-NDEPHWFRSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
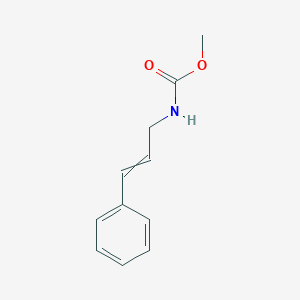
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
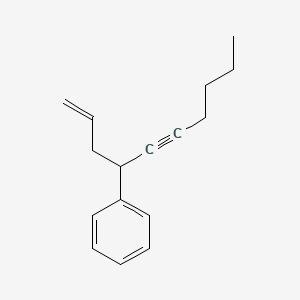
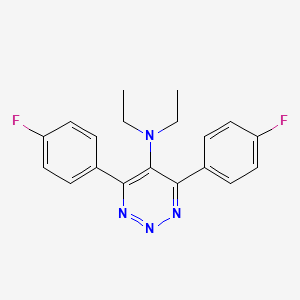
![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)


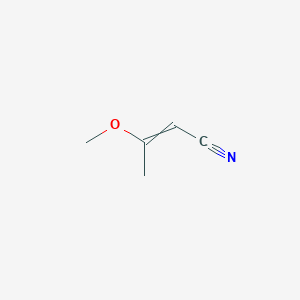
![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
